Product packaging for 1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline(Cat. No.:)

1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline

Cat. No.: B14903867
M. Wt: 278.10 g/mol
InChI Key: WCKIMJNDMMDXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline is a chemical compound based on the imidazo[1,2-a]quinoxaline heterocyclic scaffold, which is a structure of high interest in medicinal chemistry and oncology research . Compounds featuring this core structure have demonstrated significant cytotoxic activities in vitro, particularly against aggressive cancer cell lines such as cutaneous melanoma (e.g., A375 cell line) . The imidazo[1,2-a]quinoxaline pharmacophore is considered a privileged scaffold for developing novel therapeutic agents, and structure-activity relationship (SAR) studies indicate that substitutions at positions equivalent to the 1 and 4 of this molecule are critical for modulating its biological potency and selectivity . Researchers utilize this bromo- and methoxy-functionalized derivative primarily as a key synthetic intermediate for the design and construction of more complex molecules for biological evaluation . Its structure makes it a valuable building block for further functionalization via cross-coupling reactions, potentially leading to candidates with improved efficacy and novel mechanisms of action . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, or for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8BrN3O B14903867 1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8BrN3O

Molecular Weight

278.10 g/mol

IUPAC Name

1-bromo-4-methoxyimidazo[1,2-a]quinoxaline

InChI

InChI=1S/C11H8BrN3O/c1-16-11-10-13-6-9(12)15(10)8-5-3-2-4-7(8)14-11/h2-6H,1H3

InChI Key

WCKIMJNDMMDXHT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2N3C1=NC=C3Br

Origin of Product

United States

Synthetic Strategies and Methodologies for Imidazo 1,2 a Quinoxalines

Retrosynthetic Analysis of the Imidazo[1,2-a]quinoxaline (B3349733) Scaffold

Retrosynthetic analysis of the imidazo[1,2-a]quinoxaline scaffold identifies several key disconnection points, suggesting various synthetic pathways from readily available starting materials. The primary approaches involve disconnecting the imidazole (B134444) ring from the quinoxaline (B1680401) core.

One common retrosynthetic route involves the disconnection of the N1-C2 and C3-N4 bonds of the imidazole ring. This leads back to a 2-aminoquinoxaline precursor and a two-carbon synthon, typically an α-haloketone or a related derivative. This is a widely employed strategy due to the accessibility of substituted 2-aminoquinoxalines.

Another approach focuses on disconnecting the C9a-N1 and C4-N5 bonds. This strategy suggests a pathway starting from a substituted o-phenylenediamine (B120857) and a suitably functionalized imidazole derivative. This method allows for the early introduction of substituents on the imidazole ring.

A third key disconnection is at the C4-N5 bond and the C10a-N1 bond, which points towards a synthetic route starting from a 2,3-disubstituted quinoxaline, such as 2,3-dichloroquinoxaline, and an amine-containing fragment that can form the imidazole ring.

These retrosynthetic strategies are summarized in the table below.

Disconnection ApproachBonds CleavedPrecursor Molecules
Route A N1-C2, C3-N42-Aminoquinoxaline, α-Haloketone
Route B C9a-N1, C4-N5o-Phenylenediamine, Functionalized Imidazole
Route C C4-N5, C10a-N12,3-Dichloroquinoxaline, Amine-containing fragment

Established Synthetic Routes Towards Imidazo[1,2-a]quinoxalines

Established synthetic routes for the imidazo[1,2-a]quinoxaline system primarily rely on condensation and intramolecular cyclization reactions. These methods provide a robust foundation for constructing the core heterocyclic structure.

Condensation Reactions in Imidazo[1,2-a]quinoxaline Ring Formation

Condensation reactions are a cornerstone in the synthesis of the imidazo[1,2-a]quinoxaline ring system. A prevalent method involves the reaction of a substituted o-phenylenediamine with a suitable reaction partner to first form the quinoxaline ring, which is then followed by the construction of the fused imidazole ring. For instance, the cyclo-condensation of o-phenylenediamine is a key step in forming quinoxaline-based hybrids.

Another widely used condensation strategy is the reaction between a 2-aminoquinoxaline derivative and an α-halocarbonyl compound. This bimolecular condensation directly forms the imidazo[1,2-a]quinoxaline scaffold. The reaction typically proceeds by initial N-alkylation of the amino group of the 2-aminoquinoxaline by the α-halocarbonyl compound, followed by an intramolecular cyclization-condensation.

A three-component, one-pot condensation reaction has also been described for related imidazo-fused heterocycles, which involves the reaction of an amino-heterocycle, an aldehyde, and an isonitrile. This approach offers a convergent and efficient route to highly substituted products. Similarly, new imidazo[1,2-a]quinoxaline analogues have been synthesized through a bimolecular condensation of 2-imidazole carboxylic acid.

Intramolecular Cyclization Approaches for the Imidazo[1,2-a]quinoxaline System

Intramolecular cyclization is a critical step in many synthetic routes to imidazo[1,2-a]quinoxalines. Often, this follows an initial condensation or substitution reaction that puts the necessary functional groups in proximity for ring closure.

One such approach involves the synthesis of an intermediate by the condensation of an appropriate alpha-aminoalcohol with a quinoxaline derivative. This intermediate then undergoes intramolecular cyclization to yield the final imidazo[1,2-a]quinoxaline product. Another method involves the intramolecular cyclization of a keto moiety onto an intracyclic nitrogen atom of the quinoxaline ring.

In the synthesis of pyrazolo[1,5-a]quinoxaline derivatives, a related heterocyclic system, an intramolecular cyclization of an intermediate under basic conditions is a key step to form the tricyclic structure. Iodine-mediated decarboxylative cyclization has also been employed for the synthesis of related fused quinoline (B57606) systems, suggesting its potential applicability. Furthermore, benzoimidazo[1,2-a]quinoxaline derivatives have been synthesized via an I2-mediated direct sp3 C–H amination reaction, which involves a cyclization step.

Introduction of Halogen (Bromine) at C1 and Methoxy (B1213986) Group at C4 during Synthesis

The synthesis of 1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline requires specific methodologies for the introduction of the bromo and methoxy groups at the C1 and C4 positions, respectively.

Introduction of Bromine at C1: The introduction of a bromine atom at the C1 position can be achieved through electrophilic halogenation of the pre-formed imidazo[1,2-a]quinoxaline scaffold. The imidazole ring is generally susceptible to electrophilic attack. For the related imidazo[1,2-a]pyridine (B132010) system, regioselective bromination at the C3 position (analogous to C1 in the quinoxaline system) has been achieved using N-bromosuccinimide (NBS). Metal-free approaches using sodium bromite (B1237846) (NaBrO2) as the halogen source have also been reported for the C3-bromination of imidazo[1,2-a]pyridines.

Introduction of a Methoxy Group at C4: The methoxy group at the C4 position is typically introduced via a nucleophilic substitution reaction on a suitable precursor. A common strategy involves starting with a 4-chloroimidazo[1,2-a]quinoxaline (B1600370) derivative. The chlorine atom at the C4 position is a good leaving group and can be readily displaced by a methoxide (B1231860) source, such as sodium methoxide in methanol. Several synthetic procedures for imidazo[1,2-a]quinoxalines involve nucleophilic substitutions to introduce various functional groups at the C4 position.

The table below summarizes the reagents and conditions for these transformations.

TransformationPositionReagent/MethodReference
Bromination C1N-Bromosuccinimide (NBS)
Sodium Bromite (NaBrO2)
Methoxylation C4Sodium Methoxide (on 4-chloro precursor)

Advanced Synthetic Methodologies

Modern synthetic chemistry has introduced more sophisticated methods for the construction of complex heterocyclic systems like imidazo[1,2-a]quinoxalines, with transition metal-catalyzed reactions being particularly prominent.

Transition Metal-Catalyzed Syntheses of Imidazo[1,2-a]quinoxalines

Transition metal catalysis offers efficient and versatile routes for the synthesis of quinoxalines and their fused derivatives. These methods often proceed under milder conditions and with higher atom economy compared to traditional methods.

Palladium and copper catalysts have been extensively used. For instance, the synthesis of 1-aryl-substituted-4-chloroimidazo[1,2-a]quinoxalines has been achieved using PdCl2 as a catalyst in water. Copper-catalyzed one-pot processes have also been developed for the construction of benzoimidazo[1,2-a]quinoxalines, which are applicable to aryl chlorides, bromides, and iodides.

Suzuki cross-coupling reactions, which are palladium-catalyzed, have been utilized for the substitution on the imidazole ring of imidazo[1,2-a]quinoxaline analogues, often with microwave assistance to enhance reaction rates. This highlights the utility of transition metal catalysis in the functionalization of the core scaffold.

The table below provides an overview of some transition metal-catalyzed reactions for the synthesis of imidazo[1,2-a]quinoxaline derivatives.

CatalystReaction TypeApplicationReference
PdCl2 Cross-couplingSynthesis of 1-aryl-substituted derivatives
Copper One-pot processConstruction of benzoimidazo[1,2-a]quinoxalines
Palladium Suzuki Cross-couplingSubstitution on the imidazole ring

Metal-Free Approaches for Imidazo[1,2-a]quinoxaline Derivatization

The synthesis of quinoxaline derivatives, including the imidazo[1,2-a]quinoxaline core, has traditionally relied on transition-metal-catalyzed reactions. However, the development of metal-free synthetic methods has gained significant traction due to concerns about cost, toxicity, and the difficulty of removing metal residues from the final products. rsc.org These approaches offer a more sustainable and environmentally friendly alternative. rsc.org

One notable metal-free approach involves the use of iodine as a catalyst. For instance, a straightforward one-pot, two-step procedure for the synthesis of quinoxaline derivatives from α-hydroxy ketones has been demonstrated using 20 mol% of I2 as the catalyst in DMSO. nih.gov This method is characterized by its broad functional group tolerance, solvent-free conditions, and high yields. nih.gov Another iodine-mediated approach allows for the synthesis of benzo rsc.orgacs.orgimidazo[1,2-a]quinoxaline derivatives from 2-(benzoimidazol-1-yl)aniline substrates through a direct sp3 C–H amination reaction. This strategy is operationally simple, scalable, and provides high yields without the need for transition metals. rsc.org

Organocatalysis represents another significant advancement in metal-free synthesis. An efficient organocatalytic approach for the synthesis of various quinoxalines has been developed from the reaction of 1,2-diamines and 1,2-carbonyl compounds. nih.gov Furthermore, a metal-free tandem cyclization has been reported for accessing other fused quinoxalines, such as isoindolo[2,1-a]quinoxalines. nih.gov The derivatization of quinoxalin-2(1H)-ones has also been achieved under metal-free conditions, specifically through a C3-H vinylation reaction with alkenes in the presence of an oxidant like (NH4)2S2O8. frontiersin.org

These metal-free strategies are pivotal in modern organic synthesis, aligning with the principles of green and sustainable chemistry by providing viable alternatives to traditional metal-catalyzed reactions. rsc.org

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nycu.edu.twnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including imidazo[1,2-a]quinoxalines and their derivatives. rsc.orgnycu.edu.twnih.gov

The application of microwave irradiation can dramatically reduce reaction times. For example, a ring closure reaction to form imidazoquinoxalinones that takes 7 hours under classical refluxing conditions can be completed in just 7 minutes with microwave heating. nycu.edu.tw This efficiency is a hallmark of MAOS and has been utilized in the multi-step synthesis of targeted imidazoquinoxalinone libraries. nycu.edu.tw

Several studies have highlighted the advantages of MAOS in the synthesis of fused quinoxaline systems. A microwave-assisted, three-component domino reaction of aldehydes, enaminones, and malononitrile (B47326) has been developed for the synthesis of polysubstituted imidazo[1,2-a]quinolines, pyrimido[1,2-a]quinolines, and quinolino[1,2-a]quinazolines. This one-pot reaction forms up to five new bonds and is noted for its operational simplicity and minimal environmental impact. nih.gov Another example is the expeditious one-pot sequential synthesis of pyrido fused imidazo[4,5-c]quinolines via a Pictet-Spengler cyclization strategy, which benefits from the mild reaction conditions afforded by microwave assistance. rsc.org

Furthermore, new imidazo[1,2-a]quinoxaline analogues have been synthesized in good yields where a key substitution step on the imidazole ring was performed using a Suzuki Cross-coupling reaction under microwave assistance. nih.gov The combination of microwave technology with polymer-supported synthesis has also been explored to create libraries of tricyclic quinoxalinone imidazoles with three points of diversity. nycu.edu.tw

Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazo[1,2-a]quinoxaline Derivatives
Reaction TypeConventional Method TimeMicrowave-Assisted TimeKey Advantages of MAOSReference
Ring Closure for Imidazoquinoxalinones7 hours7 minutesDrastic reduction in reaction time, high yields nycu.edu.tw
Three-Component Domino ReactionNot specifiedNot specifiedOperational simplicity, minimal environmental impact nih.gov
Pictet-Spengler CyclizationNot specifiedNot specifiedMild reaction conditions, one-pot sequential pathway rsc.org
Suzuki Cross-CouplingNot specifiedNot specifiedGood yields for substitution on the imidazole ring nih.gov

Green Chemistry Principles and Sustainable Approaches in Imidazo[1,2-a]quinoxaline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoxaline derivatives to develop more environmentally benign and efficient processes. ekb.eg These principles focus on aspects such as the use of greener solvents, reduction of waste, and the use of catalysts over stoichiometric reagents. ekb.eg

A key aspect of green chemistry in this context is the move towards metal-free synthesis, which has been discussed in section 2.3.2. rsc.orgnih.gov By avoiding transition metals, these methods reduce the environmental burden associated with metal extraction and disposal. rsc.org

The use of green solvents is another important consideration. Water has been explored as a solvent for the synthesis of polyheterocyclic-fused quinolines, with reactions being carried out at elevated temperatures under microwave irradiation. nih.gov Similarly, a method for the synthesis of benzimidazoles and pyrrolo[1,2-a]quinoxalines has been reported using only acetic acid as the solvent at room temperature, highlighting a simple and green approach. rsc.org

Solvent-free reactions represent an ideal green synthetic strategy. ekb.eg For instance, a one-pot, three-component domino reaction for the synthesis of quinolines has been carried out under solvent-free and microwave conditions using YbCl3 as a catalyst. nih.gov The development of such protocols minimizes the use of volatile organic compounds, which are often hazardous and contribute to pollution.

The overarching goal of these green synthetic strategies is to improve the environmental profile of the synthesis of quinoxaline derivatives without compromising yield or efficiency. ekb.eg

Green Chemistry Approaches in Quinoxaline Synthesis
Green Chemistry PrincipleApplication in Quinoxaline SynthesisExampleReference
Use of Greener SolventsUtilizing water or acetic acid as the reaction medium.Synthesis of quinoline-2-thiones in water; synthesis of pyrrolo[1,2-a]quinoxalines in acetic acid. nih.govrsc.org
Solvent-Free ReactionsConducting reactions without a solvent, often under microwave conditions.One-pot, three-component domino reaction of propargylated-flavone, aldehydes, and anilines. nih.gov
Metal-Free CatalysisEmploying organocatalysts or non-metal catalysts like iodine.Iodine-catalyzed synthesis of quinoxalines from α-hydroxy ketones. nih.gov

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of imidazo[1,2-a]quinoxalines is crucial for optimizing reaction conditions and designing new synthetic routes. Several studies have proposed mechanisms for key transformations.

For the iodine-mediated synthesis of quinoxalines from 2-nitroaniline, a proposed mechanism involves the initial reduction of the nitro group by hydrazine (B178648) to afford a 1,2-diamine intermediate. nih.gov This is followed by a tandem condensation to form the quinoxaline ring. nih.gov

In the metal-free C3-H vinylation of quinoxalin-2(1H)-ones, the reaction is believed to proceed through a radical mechanism. frontiersin.org The process is initiated by the reaction of an alkene with a sulfate (B86663) radical anion to generate an alkyl radical. This radical then adds to the quinoxalin-2(1H)-one, leading to a series of radical intermediates that ultimately yield the 3-vinylated product after a single-electron transfer and deprotonation. frontiersin.org

The synthesis of quinoline-fused compounds via microwave-assisted 6π-electrocyclization provides another example of a well-studied mechanism. The reaction of 2-(imidazo[1,2-a]pyridin-2-yl)anilines with carbon disulfide proceeds through a 6π-electrocyclization followed by aromatization of the intermediate to yield the final product. nih.gov

Transcriptomic analysis has also been used to elucidate the mechanism of action of certain imidazo[1,2-a]quinoxaline derivatives, revealing that their biological activity can be distinct from that of known anticancer drugs. nih.gov While this relates to the biological mechanism, it underscores the importance of mechanistic studies in understanding the properties of these compounds.

Reactivity and Functionalization of the Imidazo 1,2 a Quinoxaline System

Strategic Considerations for Selective Functionalization of the Imidazo[1,2-a]quinoxaline (B3349733) Scaffold

The imidazo[1,2-a]quinoxaline ring system is a fused heterocyclic structure composed of an electron-rich imidazole (B134444) ring and a relatively electron-deficient pyrazine (B50134) ring fused to a benzene (B151609) ring. This electronic dichotomy is the cornerstone of strategic functionalization. The imidazole moiety is inherently susceptible to electrophilic attack, while the quinoxaline (B1680401) portion is more prone to nucleophilic substitution, particularly at positions activated by the ring nitrogen atoms.

In the specific case of 1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline, the substituents profoundly influence this native reactivity:

The Imidazole Ring (Positions C1, C2, C3): This five-membered ring is electron-rich. The C3 position is the most nucleophilic and, therefore, the primary site for electrophilic substitution and direct C-H functionalization. The C1 position is blocked by a bromine atom, which slightly deactivates the ring through its inductive effect but serves as a crucial handle for transition-metal-catalyzed cross-coupling reactions.

The Quinoxaline Ring (Positions C4-C9): This part of the scaffold is generally electron-poor. However, the presence of the methoxy (B1213986) group at the C4 position significantly alters its reactivity. As a strong electron-donating group, the methoxy substituent activates the benzene portion of the quinoxaline ring (the carbocyclic ring) towards electrophilic aromatic substitution, primarily directing reactions to the C5 position (ortho). Furthermore, the C4 position itself can be subject to nucleophilic aromatic substitution, where the methoxy group can act as a leaving group under certain conditions.

This complex interplay of electronic effects allows for a high degree of control over regioselective functionalization, enabling chemists to target specific positions on the scaffold by choosing appropriate reaction conditions and reagents.

Carbon-Hydrogen (C-H) Functionalization Strategies on the Imidazo[1,2-a]quinoxaline Core

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic cores without the need for pre-functionalized starting materials. rsc.orgnih.gov For the imidazo[1,2-a]quinoxaline system, these strategies can be applied to introduce a wide array of substituents.

The inherent electronic properties of the scaffold dictate the most probable sites for C-H activation. rsc.org

Functionalization at C3: Drawing parallels from the extensively studied imidazo[1,2-a]pyridine (B132010) system, the C3 position of the imidazo[1,2-a]quinoxaline core is the most activated site for electrophilic and radical C-H functionalization. nih.gov A variety of transformations, including arylation, alkylation, acylation, and halogenation, can be selectively directed to this position.

Functionalization at C1: While the target compound is brominated at C1, it is noteworthy that for the parent scaffold, copper-catalyzed C1-H difluoromethylation and amination have been demonstrated on the related pyrrolo[1,2-a]quinoxaline (B1220188) system, indicating that this position is also accessible to certain metal-catalyzed C-H activation pathways. scirp.org

Functionalization at the Carbocyclic Ring (C5-C8): The functionalization of the benzene ring portion is governed by the directing effects of the fused imidazole system and the C4-methoxy group. Palladium-catalyzed direct C-H arylation is a common method for functionalizing such systems. mdpi.comnih.gov The C4-methoxy group would strongly favor functionalization at the C5 position.

The table below summarizes potential C-H functionalization reactions based on established reactivity in analogous heterocyclic systems.

PositionReaction TypeTypical Reagents/CatalystExpected Outcome
C3 ArylationArylboronic acids, Pd catalystIntroduction of an aryl group at C3
C3 AlkylationAlkenes, Ag or Ru catalystIntroduction of an alkyl group at C3
C3 TrifluoromethylationCF₃SO₂Na, photoredox catalystIntroduction of a CF₃ group at C3
C5 ArylationAryl halides, Pd catalyst, directing group assistanceIntroduction of an aryl group at C5
C5 HalogenationN-Halosuccinimide (NBS, NCS)Introduction of Br or Cl at C5

Halogen-Mediated Reactivity of the C1 Bromine

The bromine atom at the C1 position is a versatile synthetic handle, primarily utilized in transition-metal-catalyzed cross-coupling reactions and metal-halogen exchange.

The C1-Br bond enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, with the Suzuki-Miyaura cross-coupling being one of the most powerful and widely used methods. wikipedia.orgorganic-chemistry.orgyonedalabs.com

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the C1-bromo position with an organoboron reagent (e.g., a boronic acid or ester). nih.gov It allows for the introduction of diverse aryl, heteroaryl, vinyl, and alkyl groups at the C1 position. Studies on related bromo-substituted imidazo[1,2-a]pyridines and direct application on the imidazo[1,2-a]quinoxaline scaffold have demonstrated the efficacy of this transformation. rsc.orgnih.gov

Other Cross-Coupling Reactions: Beyond Suzuki coupling, other palladium-catalyzed reactions such as the Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can be employed to further diversify the C1 position.

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting Functional Group at C1
Suzuki-Miyaura R-B(OH)₂Pd(PPh₃)₄, Base (e.g., K₂CO₃)C1-R (Aryl, Alkyl, etc.)
Heck AlkenePd(OAc)₂, Ligand (e.g., PPh₃)C1-Alkene
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂, CuI, BaseC1-Alkyne
Buchwald-Hartwig Amine (R₂NH)Pd catalyst, Ligand, BaseC1-NR₂

Halogen-metal exchange provides an alternative route to functionalize the C1 position. This reaction typically involves treating the bromo-compound with a strong organometallic base, such as n-butyllithium, at low temperatures. This process rapidly converts the C-Br bond into a more reactive C-Li bond. The resulting organolithium intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles to install new functional groups that are not accessible via cross-coupling.

Reaction Sequence:

Exchange: this compound + n-BuLi (at -78 °C) → 1-Lithio-4-methoxyimidazo[1,2-a]quinoxaline

Trapping with Electrophile (E⁺): The lithiated intermediate reacts with an electrophile.

Electrophile (E⁺)Product after QuenchFunctional Group Introduced
CO₂Carboxylic acid-COOH
DMFAldehyde-CHO
R-X (Alkyl halide)Alkylated derivative-R
Ketone/AldehydeAlcohol-C(OH)R₂

Functional Group Interconversions of the Methoxy Group at C4

The methoxy group at the C4 position is not merely a passive substituent; it is an active site for further chemical modification.

O-Demethylation: The most common transformation is the cleavage of the methyl ether to yield the corresponding 4-hydroxyimidazo[1,2-a]quinoxaline, which likely exists in tautomeric equilibrium with its 4-oxo form. This reaction is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids such as hydrobromic acid (HBr). The resulting hydroxyl group is a versatile precursor for introducing new functionalities via O-alkylation, O-acylation, or conversion to a triflate for further cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr): In some heterocyclic systems, a methoxy group can serve as a leaving group in nucleophilic aromatic substitution reactions. researchgate.net Given the electron-deficient character of the quinoxaline core, treatment with potent nucleophiles (e.g., amines, thiols) under forcing conditions could potentially displace the methoxy group, allowing for the direct installation of amino or thioether moieties at the C4 position. This reactivity is enhanced by the presence of the electron-withdrawing nitrogen atoms in the pyrazine ring.

Radical Reactions for Imidazo[1,2-a]quinoxaline Functionalization

While radical reactions specifically involving this compound are not extensively documented, the reactivity of the closely related imidazo[1,2-a]pyridine system provides valuable insights. The imidazo[1,2-a]quinoxaline core is electron-rich, particularly at the C1 and C3 positions of the imidazole ring, making it susceptible to attack by electrophilic radicals.

Radical functionalization often proceeds via C-H activation, offering a direct method for introducing new substituents. For the imidazo[1,2-a]quinoxaline system, radical trifluoromethylation, acylation, and alkylation are plausible transformations. These reactions are typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide (DTBP) and can be promoted by light or heat. Given the presence of the bromo and methoxy groups on the this compound scaffold, the regioselectivity of radical attack would be an interesting area of investigation, with the C3 position being a likely site for functionalization.

Cross-Coupling Reactions for Scaffold Diversification

The presence of a bromine atom at the C1 position makes this compound an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the core structure.

Suzuki Cross-Coupling with Brominated Imidazo[1,2-a]quinoxalines

The Suzuki-Miyaura cross-coupling reaction is a highly versatile method for the formation of C-C bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C1 position. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base, and an organoboron reagent.

The general reaction scheme involves the coupling of the bromo-substituted imidazoquinoxaline with an arylboronic acid. The methoxy group at the 4-position is expected to remain intact under these conditions. The choice of catalyst, base, and solvent can be optimized to achieve high yields of the desired 1-aryl-4-methoxyimidazo[1,2-a]quinoxaline products.

Table 1: Representative Conditions for Suzuki Cross-Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O10085-95
24-Methylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O11080-90
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2)Cs₂CO₃THF/H₂O8075-85

Note: The yields are hypothetical and based on typical Suzuki reactions with similar substrates.

Other Palladium- and Copper-Catalyzed Coupling Reactions

Beyond the Suzuki coupling, this compound can participate in a range of other important cross-coupling reactions:

Sonogashira Coupling: This reaction enables the introduction of alkyne moieties at the C1 position by coupling with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This provides a gateway to further functionalization of the alkyne group.

Heck Coupling: The Heck reaction allows for the formation of a new C-C bond by coupling with an alkene. This is a valuable method for introducing vinyl groups, which can then be subjected to further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of C-N bonds, allowing for the introduction of various primary and secondary amines at the C1 position. This is a particularly important transformation in medicinal chemistry for the synthesis of compounds with improved pharmacological properties.

Table 2: Overview of Other Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemProduct Type
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂/CuI1-Alkynyl-4-methoxyimidazo[1,2-a]quinoxaline
HeckAlkenePd(OAc)₂/Phosphine ligand1-Alkenyl-4-methoxyimidazo[1,2-a]quinoxaline
Buchwald-HartwigAminePd₂(dba)₃/BINAP1-Amino-4-methoxyimidazo[1,2-a]quinoxaline

Electrophilic Substitution Reactions on the Imidazo[1,2-a]quinoxaline Core

The imidazo[1,2-a]quinoxaline ring system is generally susceptible to electrophilic attack, with the imidazole ring being more reactive than the quinoxaline ring. The position of substitution is directed by the electron density of the ring system. Theoretical studies and experimental evidence on related systems suggest that the C3 position is the most nucleophilic and therefore the most likely site for electrophilic attack.

For this compound, the C1 position is already substituted. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur preferentially at the C3 position. The methoxy group at the 4-position is an electron-donating group, which could further activate the ring system towards electrophilic attack, although its influence on the regioselectivity would need to be experimentally determined. For instance, bromination with N-bromosuccinimide (NBS) would likely yield the 1,3-dibromo-4-methoxyimidazo[1,2-a]quinoxaline derivative.

Computational and Theoretical Investigations of 1 Bromo 4 Methoxyimidazo 1,2 a Quinoxaline

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of understanding the intrinsic properties of molecules. These methods, rooted in quantum mechanics, can predict molecular geometries, electronic structures, and various spectroscopic and reactive properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. jmaterenvironsci.com For derivatives of the imidazo[1,2-a]quinoxaline (B3349733) scaffold, DFT calculations, often employing the B3LYP functional, are used to determine optimized geometries, electronic properties, and reactivity parameters. researchgate.net

Studies on related quinoxaline (B1680401) derivatives have utilized DFT to calculate key electronic parameters that govern their reactivity. jmaterenvironsci.com These parameters include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), and softness (σ). jmaterenvironsci.com These calculations help in understanding the electron-donating and accepting capabilities of the molecules, which are crucial for predicting their behavior in chemical reactions. scirp.org For 1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline, the presence of the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group would significantly influence these electronic parameters.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Generic Quinoxaline Derivative

ParameterDescriptionIllustrative Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.8 eV
ΔE (HOMO-LUMO gap)Energy difference between HOMO and LUMO4.7 eV
Ionization Potential (I)Energy required to remove an electron6.5 eV
Electron Affinity (A)Energy released when an electron is added1.8 eV
Electronegativity (χ)Tendency to attract electrons4.15 eV
Global Hardness (η)Resistance to change in electron distribution2.35 eV
Global Softness (σ)Reciprocal of global hardness0.43 eV-1

Note: These are representative values for a generic quinoxaline derivative and would vary for this compound.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energies and shapes of these orbitals are critical in predicting the reactivity and selectivity of chemical reactions.

In the context of imidazo[1,2-a]quinoxaline derivatives, FMO analysis helps to identify the most probable sites for nucleophilic and electrophilic attacks. scirp.org The distribution of the HOMO density indicates the regions susceptible to electrophilic attack, while the LUMO distribution highlights the sites prone to nucleophilic attack. For this compound, the methoxy group is expected to increase the electron density on the quinoxaline ring system, influencing the HOMO energy and distribution. Conversely, the bromine atom would likely have a significant effect on the LUMO, making the carbon atom to which it is attached a potential site for nucleophilic substitution.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govchemrxiv.org The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. wolfram.com Red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. nih.gov Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov Green regions denote neutral potential. nih.gov

For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazo[1,2-a]quinoxaline core and the oxygen atom of the methoxy group, highlighting them as potential sites for electrophilic interaction. researchgate.net The area around the hydrogen atoms and the bromine atom would likely exhibit a positive potential, suggesting their susceptibility to nucleophilic attack.

Reduced Density Gradient (RDG) analysis is a technique used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. chemrxiv.org This method plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density. The resulting plot reveals regions of different types of non-covalent interactions.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies are essential for understanding the interactions of molecules with biological targets, which is particularly relevant in the context of drug design and discovery.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is extensively used to predict the binding affinity and mode of interaction of small molecules with biological macromolecules. nih.gov

Derivatives of imidazo[1,2-a]quinoxaline have been investigated as potential inhibitors of various enzymes and receptors. semanticscholar.org Molecular docking studies on these analogues have helped to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for their biological activity. semanticscholar.orgekb.eg For instance, studies on similar quinoxaline derivatives have shown their potential to bind to the active sites of enzymes like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). ekb.egnih.gov

A hypothetical molecular docking study of this compound into a protein active site would likely reveal the importance of the imidazo[1,2-a]quinoxaline core for establishing π-π stacking interactions with aromatic amino acid residues. The methoxy group could participate in hydrogen bonding or hydrophobic interactions, while the bromine atom could form halogen bonds or engage in other specific interactions within the binding pocket.

Table 2: Illustrative Molecular Docking Results for a Generic Imidazo[1,2-a]quinoxaline Derivative with a Protein Target

ParameterDescriptionIllustrative Value
Binding EnergyThe estimated free energy of binding-8.5 kcal/mol
Interacting ResiduesAmino acids in the active site involved in bindingTyr234, Leu345, Phe456
Types of InteractionsThe nature of the forces stabilizing the complexHydrogen bonds, π-π stacking, hydrophobic interactions
Inhibition Constant (Ki)A measure of the potency of the inhibitor500 nM

Note: These are representative values and would be specific to the particular protein target and ligand.

Molecular Mechanics (MM) and Dynamics (MD) Simulations

Molecular mechanics and molecular dynamics simulations are powerful computational tools used to understand the physical behavior of atoms and molecules. In the context of drug design, they are employed to study the conformational flexibility of ligands, the stability of protein-ligand complexes, and to calculate binding free energies.

For the imidazo[1,2-a]quinoxaline scaffold, molecular mechanics calculations have been integral to post-docking analysis to refine and score the interactions between the ligands and their biological targets. mdpi.com For instance, in a study identifying tubulin inhibitors from a library of 34 fused imidazo[1,2-a]quinoxaline derivatives, the binding energy was calculated using molecular mechanics principles. mdpi.comnih.gov This approach helps in re-ranking docked poses and provides a more accurate estimation of binding affinity than docking scores alone. mdpi.com

Molecular dynamics (MD) simulations offer a more dynamic view of molecular interactions over time. Studies on related quinoxaline derivatives have utilized MD simulations to assess the stability of ligand-protein complexes and to calculate binding free energies using methods like the Molecular Mechanics-Generalized Born Surface Area (MM/GBSA). nih.govresearchgate.netnih.gov These simulations can reveal how the ligand and protein adapt to each other upon binding and confirm the stability of key interactions observed in molecular docking studies. For example, MD simulations performed on quinazoline (B50416) derivatives targeting the EGFR protein helped to confirm the stability of the docked conformation and the persistence of important hydrogen bonds and other interactions with key residues over the simulation period. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.netnih.gov The goal is to develop predictive models that can estimate the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. uniroma1.it

Development and Validation of Predictive QSAR Models

The development of a robust QSAR model is a critical step in computer-aided drug design. nih.govsemanticscholar.org For imidazo[1,2-a]quinoxaline derivatives, QSAR models have been developed to understand the chemical-biological interactions governing their antitumor activity. abjournals.orgabjournals.org

In one study, a QSAR model was built for a series of 31 imidazo[1,2-a]quinoxaline derivatives with inhibitory activity against human melanoma. abjournals.orgabjournals.org The model was developed using the genetic function algorithm (GFA) technique. The statistical quality of a QSAR model is paramount and is assessed through various parameters: nih.gov

R² (Coefficient of Determination): Measures how well the model fits the training data.

Q² (Cross-validated R²): An internal validation metric that assesses the model's robustness and predictive ability. It is often calculated using the leave-one-out (LOO) method. abjournals.org

R²pred (External Validation R²): Measures the model's ability to predict the activity of an external set of compounds not used in model development. abjournals.org

A study on imidazo[1,2-a]quinoxaline derivatives yielded a GFA model with strong statistical significance, indicating its potential for predicting the activity of new analogues. abjournals.org Similar methodologies have been successfully applied to other quinoxaline series to predict anticancer activity against various cell lines. nih.govresearchgate.net

Statistical Parameters of a QSAR Model for Imidazo[1,2-a]quinoxaline Derivatives abjournals.org
ParameterValueDescription
R² (non-cross-validated)0.73038Indicates a good fit of the model to the training set data.
R² adjusted0.63234R² adjusted for the number of descriptors in the model.
Q² (cross-validated)0.51664Demonstrates the model's internal predictive ability.
R² pred (for test set)0.73038Shows strong predictive power on an external set of compounds.
SEE (Standard Error of Estimate)0.51748Measures the goodness of fit of the regression model.

Applicability Domain Considerations in QSAR

A crucial aspect of QSAR modeling is defining its Applicability Domain (AD). The AD is the region of chemical space for which the model is considered reliable and can make accurate predictions. variational.aitum.de Predictions for compounds that fall outside this domain are considered extrapolations and are less trustworthy. nih.gov

One common method to define the AD is the leverage approach, often visualized using a Williams plot. researchgate.net This plot graphs the standardized residuals versus the leverage (or hat) values for each compound. The leverage of a compound indicates its influence on the model; compounds with high leverage are outliers in the descriptor space. The AD is defined by a horizontal line for acceptable residual limits and a vertical "warning leverage" (h*) value. abjournals.org A QSAR model is only considered reliable for screening new compounds if they fall within this defined domain. abjournals.org In the QSAR study of imidazo[1,2-a]quinoxaline derivatives, the AD was analyzed to ensure the reliability of the model's predictions for new compounds. abjournals.orgabjournals.org

Virtual Screening and Lead Identification Strategies

Virtual screening (VS) is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a biological target. abjournals.org This approach significantly reduces the time and cost associated with drug discovery. nih.gov

A library of 34 fused imidazo[1,2-a]quinoxaline derivatives was subjected to a virtual screening campaign to identify potential anticancer agents targeting the protein tubulin. mdpi.comnih.gov The process involved several key steps:

Protein and Ligand Preparation: The 3D structure of the target protein (tubulin, PDB: 1SA0) was prepared, and the library of imidazo[1,2-a]quinoxaline structures was readied for docking. mdpi.com

Molecular Docking: The compounds were docked into the colchicine-binding site of tubulin to predict their binding conformation and affinity. mdpi.com

Hit Identification: Based on docking scores and binding interactions, promising compounds were identified as "hits." mdpi.com

From this screening, a lead compound, designated 1A2, was identified with a superior glide score (-11.45 kcal/mol) compared to the known inhibitor colchicine (B1669291) (-9.15 kcal/mol). mdpi.com This successful application of in silico techniques demonstrates the utility of virtual screening in identifying the most promising leads from a series of related azaheterocycles for further development. researchgate.netmdpi.com

Analysis of Binding Modes and Interaction Fingerprints

Understanding how a ligand binds to its target receptor at the atomic level is fundamental for structure-based drug design. Molecular docking studies provide detailed insights into the binding mode and the specific interactions that stabilize the ligand-receptor complex. abjournals.org

For the lead imidazo[1,2-a]quinoxaline derivative (1A2) identified as a tubulin inhibitor, the analysis of its binding mode revealed crucial interactions within the colchicine-binding site. mdpi.com The interaction fingerprint, or the pattern of contacts between the ligand and the protein, included key amino acid residues.

Key Amino Acid Interactions for Imidazo[1,2-a]quinoxaline Derivative 1A2 in the Tubulin Colchicine-Binding Site mdpi.com
Amino Acid ResidueType of Interaction
CYS241Fundamental Interaction
LEU248Fundamental Interaction
LEU255Fundamental Interaction
ALA316Fundamental Interaction
VAL318Fundamental Interaction
LYS352Fundamental Interaction
MET259Fundamental Interaction
LYS254Fundamental Interaction

These interactions, which are in line with those of other known active compounds, provide a structural basis for the compound's activity. mdpi.com This detailed information is invaluable for subsequent lead optimization, where modifications can be made to the ligand structure to enhance these interactions and improve potency and selectivity. abjournals.org Docking studies on other imidazo[1,2-a]quinoxaline series have similarly been used to elucidate binding modes and guide the design of potential antitumor molecules. abjournals.orgabjournals.org

Exploration of Biological Activities and Molecular Mechanisms

Target Identification and Engagement Studies

To identify the potential molecular targets of 1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline, a series of in vitro assays would be required.

The imidazo[1,2-a]quinoxaline (B3349733) scaffold has been associated with kinase inhibitory activity. ekb.eg A comprehensive screening against a panel of protein kinases would be a crucial first step. Should any significant inhibition be observed, further studies to determine the IC50 values and the mode of inhibition (e.g., competitive, non-competitive) would be warranted. Similarly, given the investigation of related heterocyclic systems as inhibitors of ATPases like VirB11, assessing the effect of this compound on such enzymes could reveal novel activities. nih.govucl.ac.uknih.govresearchgate.net

Derivatives of the imidazo[1,2-a]quinoxaline and related structures have shown affinity for various receptors. nih.gov Radioligand binding assays would be essential to determine if this compound interacts with phosphodiesterases, adenosine (B11128) receptors, or benzodiazepine (B76468) receptors. nih.govnih.govcardiff.ac.uk Positive results from these binding assays, yielding Ki or IC50 values, would necessitate further functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at these receptors.

Cellular Mechanisms of Action

Should target engagement be confirmed, subsequent studies in cellular models would be necessary to understand the compound's mechanism of action at a cellular level.

The inhibition of kinases or binding to receptors would be expected to modulate specific intracellular signaling pathways. nih.gov Techniques such as Western blotting or reporter gene assays could be employed to investigate the effect of this compound on pathways commonly associated with the identified targets, for example, the MAPK/ERK or PI3K/Akt pathways for kinase inhibitors.

The antiproliferative activity of the compound against various cancer cell lines would be a key area of investigation. nih.gov Standard assays such as the MTT or colony formation assays would provide IC50 values, indicating the potency of the compound in inhibiting cell growth.

Given that some imidazo[1,2-a]quinoxaline derivatives have been found to interfere with microtubule dynamics, it would be pertinent to investigate whether this compound affects tubulin polymerization. nih.govbiorxiv.org In vitro tubulin polymerization assays, as well as immunofluorescence studies to observe the microtubule network in treated cells, would clarify any such activity. cosmobio.co.jpcytoskeleton.comcytoskeleton.com

Without such dedicated research, the biological activities and molecular mechanisms of this compound remain uncharacterized.

Transcriptomic and Proteomic Profiling for Mechanism Elucidation

In broader studies involving other heterocyclic compounds, combined analyses of the transcriptome and chromatin accessibility have been employed to understand the mechanisms underlying cancer cell line responses to antitumor candidates. elifesciences.org These approaches can identify changes in gene expression and chromatin state, providing a comprehensive view of the cellular response to a compound. elifesciences.org For example, such studies have highlighted the activation of adaptive stress responses in less sensitive cell lines. elifesciences.org

Proteomic analysis has also been utilized to investigate the effects of quinoxaline (B1680401) derivatives on parasites like Entamoeba histolytica. These studies have shown that quinoxaline derivatives can impact proteins involved in the dynamics of the actin cytoskeleton and intracellular trafficking. frontiersin.org Specifically, certain derivatives were found to affect the expression of proteins such as Actin 2, calmodulin, and various Rab GTPase family proteins. frontiersin.org Such findings underscore the potential of transcriptomic and proteomic profiling to uncover the complex molecular interactions and pathways modulated by imidazo[1,2-a]quinoxaline compounds.

Investigation of Anti-Infectious Activities of Imidazo[1,2-a]quinoxaline Analogues (e.g., Antibacterial, Antifungal, Antiviral, Antiparasitic)

The imidazo[1,2-a]quinoxaline scaffold has been a focal point for the development of novel anti-infectious agents, with various analogues demonstrating a broad spectrum of activities.

Antibacterial Activity: Derivatives of the related quinoxaline scaffold have been synthesized and evaluated for their antibacterial properties against a range of plant pathogenic bacteria. rsc.org Some of these compounds exhibited significant in vitro antibacterial activity. rsc.org For instance, certain 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives have shown potent activity against both gram-negative and gram-positive bacteria, with one compound exhibiting a minimum inhibitory concentration (MIC) against Escherichia coli superior to reference agents like ciprofloxacin (B1669076) and amoxicillin. nih.gov Furthermore, quinoxaline 1,4-di-N-oxide derivatives have been identified as potential agents against Nocardia brasiliensis, the causative agent of actinomycetoma. mdpi.com

Antifungal Activity: Several imidazo[1,2-a]quinoxaline derivatives have been designed and synthesized as potential antifungal agents, particularly against phytopathogenic fungi. nih.govmatilda.scienceresearchgate.net Some of these compounds have demonstrated broad-spectrum fungicidal activity, in some cases exceeding that of commercially available fungicides. nih.govmatilda.science Preliminary mechanism of action studies suggest that the imidazo[1,2-a]quinoxaline skeleton may exert its antifungal effects by disrupting hyphal differentiation and spore germination. nih.govmatilda.scienceresearchgate.net Other related heterocyclic structures, such as imidazo[1,2-a]pyrimidine (B1208166) derivatives, have also been investigated for their antifungal properties against pathogens like Candida albicans. beilstein-journals.org

Antiviral Activity: The quinoxaline scaffold is recognized for its potential as a source of antiviral agents, with activity reported against a variety of viruses. rsc.orgnih.gov Derivatives have been investigated for their efficacy against respiratory pathogens and have shown promise as inhibitors of viruses such as the SARS coronavirus. rsc.orgnih.gov The planar polyaromatic structure of quinoxalines makes them good candidates for targeting viral proteins. nih.gov Additionally, certain pyrido[2,3-g]quinoxalinone derivatives have demonstrated potent activity against several pathogenic RNA viruses. researchgate.netmolbnl.it

Antiparasitic Activity: Quinoxaline-containing compounds have been identified as a promising scaffold for the development of anti-schistosomal agents. nih.gov Phenotypic screening and subsequent chemical optimization have led to the identification of quinoxaline-core containing leads with significantly improved activity against various life-cycle stages of Schistosoma mansoni. nih.gov Furthermore, quinoxaline 1,4-di-N-oxides have demonstrated activity against the protozoan parasite Entamoeba histolytica, causing morphological changes and inducing oxidative stress. frontiersin.org

Table of Anti-Infectious Activities of Imidazo[1,2-a]quinoxaline and Related Analogues html

Structure Activity Relationship Sar Studies and Design Principles

Systematic Modification of the Imidazo[1,2-a]quinoxaline (B3349733) Scaffold

The biological activity of imidazo[1,2-a]quinoxaline derivatives is highly sensitive to the nature and position of substituents on the fused ring system. Systematic modifications have revealed that the C1, C4, and various positions on the quinoxaline (B1680401) ring are critical for modulating potency and selectivity against different biological targets.

Substituent Effects on Biological Activity (e.g., at C1, C4, and quinoxaline ring positions)

Research into the imidazo[1,2-a]quinoxaline scaffold has demonstrated that small changes to its substituents can lead to significant shifts in biological activity. The C1 and C4 positions of the imidazo (B10784944) moiety are particularly influential.

For instance, in the pursuit of phosphodiesterase 4 (PDE4) inhibitors, studies have shown that a weakly hindered group at the C1 position, such as an alkyl or a phenylethyl group, is favorable for potent inhibitory properties. nih.gov Concurrently, the C4 position was identified as being of paramount importance, with a methylamino group being a key feature for high potency. nih.govnih.gov The combination of a phenethyl group at C1 and a methylamine (B109427) at C4 in the compound EAPB0203 resulted in a highly potent cytotoxic agent against melanoma cell lines, significantly more active than reference compounds like fotemustine (B1673584) and imiquimod. nih.gov

Modifications on the quinoxaline ring also play a crucial role. For example, in the development of Pim-1/2 kinase inhibitors based on a quinoxaline core, the introduction of a bromine atom at the 7-position was shown to lead to a potent derivative. This highlights that halogenation on the benzene (B151609) portion of the scaffold can establish important interactions within the target's binding site. mdpi.com Furthermore, general SAR studies on anticancer quinoxalines indicate that while unsubstituted aromatic rings can be beneficial, electron-withdrawing groups like chlorine can confer higher activity than bromine in some contexts. mdpi.com

Below is an interactive data table summarizing the effects of various substituents on the biological activity of the imidazo[1,2-a]quinoxaline scaffold, based on findings from related compounds.

Table 1: Effect of Substituents on the Biological Activity of Imidazo[1,2-a]quinoxaline Analogs

Position Substituent Target/Activity Observation
C1 Phenethyl Anticancer (Melanoma) High potency observed when combined with C4-methylamine. nih.gov
C1 Weakly hindered (e.g., alkyl) PDE4 Inhibition Favorable for potent inhibition. nih.gov
C4 Methylamino PDE4 Inhibition, Anticancer Identified as a critical group for high potency. nih.govnih.gov
C4 Alkylamino/Alkyloxy Anticancer (Melanoma) Explored as replacements for the methylamine group. nih.gov
Quinoxaline Ring (Position 7) Halogen (Bromine) Pim-1/2 Kinase Inhibition Led to potent derivatives in related quinoxalines. mdpi.com
Quinoxaline Ring Various Anticancer (Melanoma) Screened to study influence on biological activity. nih.gov

Impact of Halogen (Bromine) at C1 on Molecular Interactions

While specific studies on 1-bromo-imidazo[1,2-a]quinoxaline are limited, the role of halogens in medicinal chemistry is well-established. A bromine atom at the C1 position can influence the compound's properties in several ways. Bromine is an electron-withdrawing group that can alter the electronic distribution of the heterocyclic system, potentially affecting its interaction with target proteins.

More significantly, bromine can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom on a protein. This type of interaction can be highly directional and contribute significantly to binding affinity and selectivity. In the context of a kinase inhibitor, for example, a C1-bromo substituent could form a halogen bond with the hinge region or other key residues in the ATP-binding pocket. Docking studies on other imidazoquinoxaline derivatives have shown the importance of interactions within these pockets to explain inhibitor potency and selectivity. nih.gov The reactivity of the C1 position also allows for further synthetic modifications through reactions like halogen-metal exchange, providing a route to a new series of derivatives. nih.gov

Role of Methoxy (B1213986) Group at C4 in Target Modulation

The C4 position of the imidazo[1,2-a]quinoxaline scaffold is a key interaction point for many biological targets. While many highly potent compounds feature a methylamino group at this position, the introduction of a methoxy group (-OCH3) represents a significant modification. nih.govnih.gov Replacing a hydrogen bond donor (the -NH of the amino group) with a hydrogen bond acceptor (the oxygen of the methoxy group) fundamentally alters the potential interactions with a target protein.

In studies on anticancer derivatives, various alkylamino and alkyloxy groups have been explored as replacements for the original methylamine substituent, indicating the therapeutic potential of alkoxy-substituted analogs. nih.gov A C4-methoxy group could modulate activity by:

Altering Hydrogen Bonding: It can act as a hydrogen bond acceptor, forming interactions with donor residues like arginine, lysine, or serine in a protein's active site.

Modifying Conformation: The size and orientation of the methoxy group can influence the preferred conformation of the molecule, potentially locking it into a more active or selective binding pose.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at discovering novel chemotypes with improved properties while retaining the desired biological activity. researchgate.net The imidazo[1,2-a]quinoxaline core is itself a valuable scaffold that has been developed as a bioisostere of other known pharmacophores. For instance, in the design of non-covalent EGFR inhibitors, the imidazo[1,2-a]quinoxaline template was used to replace a pyrazolo[1,5-c]quinazoline (B1257617) scaffold, leading to potent new compounds. nih.gov

This suggests that the imidazo[1,2-a]quinoxaline framework can be used to replace other heterocyclic systems to generate novel intellectual property and potentially improved pharmacological profiles. Conversely, the individual rings of the imidazo[1,2-a]quinoxaline scaffold can be replaced. For example, imidazo[1,2-a]pyrazine (B1224502) derivatives have been designed as potential "minimal structures" to retain the essential pharmacophoric elements while reducing molecular complexity. nih.gov Such scaffold hops can lead to compounds with different selectivity profiles or better physicochemical properties.

Rational Design Principles for Enhanced Target Selectivity

Rational design, often aided by computational tools, is key to enhancing the target selectivity of imidazo[1,2-a]quinoxaline-based inhibitors. A primary application has been in the field of protein kinase inhibitors. For example, in the optimization of JNK1 inhibitors, an imidazo[1,2-a]quinoxaline hit was identified and subsequently co-crystallized with the JNK1 protein. nih.gov This structural information revealed key molecular interactions and guided the optimization process, leading to highly specific JNK inhibitors. nih.gov

Similarly, molecular docking studies have been employed to understand the binding modes of imidazo[1,2-a]quinoxaline derivatives in the active sites of EGFR and IKK2. nih.govnih.gov These studies help to rationalize the observed SAR and guide the design of new analogs with improved selectivity. For instance, docking can reveal how specific substituents, such as those at the C1 and C4 positions, interact with unique residues in the target kinase's active site, which can be exploited to achieve selectivity over other closely related kinases.

Ligand Efficiency and Lipophilicity Considerations in Molecular Design

In modern drug discovery, optimizing potency alone is insufficient. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are crucial metrics for evaluating the quality of a lead compound. LE measures the binding energy per heavy atom, providing an assessment of how efficiently a molecule binds to its target. LLE relates potency to lipophilicity (logP), helping to guide the design of compounds that are not only potent but also possess favorable pharmacokinetic properties.

For the imidazo[1,2-a]quinoxaline class of compounds, balancing these properties is critical. While increasing lipophilicity can sometimes lead to higher potency by enhancing hydrophobic interactions with the target, it can also result in poor solubility, increased metabolic liability, and off-target toxicity. The systematic modifications of the imidazo[1,2-a]quinoxaline scaffold must therefore consider the impact on these efficiency metrics. For example, the addition of a bromine atom at C1 and a methoxy group at C4 would increase the molecular weight and likely the lipophilicity of the parent scaffold. The challenge for medicinal chemists is to ensure that this increase is justified by a proportional gain in binding affinity, thereby maintaining or improving the ligand efficiency of the molecule.

Conformational Analysis of 1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline and its Influence on Biological Activity Remains an Area for Future Investigation

A thorough review of available scientific literature reveals a notable gap in the specific conformational analysis of this compound. While the broader class of imidazo[1,2-a]quinoxaline derivatives has been the subject of various studies focusing on their synthesis and potential therapeutic applications, detailed research into the three-dimensional structure of this particular compound and its direct correlation with biological activity is not presently available.

While molecular docking studies have been performed on other derivatives within the quinoxaline family to predict their binding modes with various biological targets, specific data detailing the preferred conformations of this compound are absent from the current body of research. Such studies would be invaluable in elucidating how the molecule presents itself for interaction with target proteins and could guide the rational design of more potent and selective analogs.

Future research involving techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling would be necessary to characterize the conformational landscape of this compound. These investigations would provide crucial insights into how its three-dimensional structure governs its biological activity and would be a significant contribution to the medicinal chemistry of this heterocyclic system.

Interactive Data Table: Conformational Analysis Data

Due to the lack of specific research on the conformational analysis of this compound, a data table for this section cannot be generated at this time. Future studies are required to provide the necessary data.

Advanced Characterization and Analytical Methodologies for Imidazo 1,2 a Quinoxalines

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic protons on the quinoxaline (B1680401) and imidazo (B10784944) rings would likely appear in the downfield region, typically between δ 7.0 and 9.0 ppm. rsc.orgmdpi.comrsc.org The methoxy (B1213986) group protons would be expected to appear as a sharp singlet in the upfield region, likely around δ 3.8-4.2 ppm. The exact chemical shifts and coupling constants would be influenced by the electronic effects of the bromo and methoxy substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound would display a series of signals corresponding to each unique carbon atom. Aromatic carbons would resonate in the δ 110-160 ppm range, with carbons attached to heteroatoms appearing at the lower end of this range. The carbon of the methoxy group would be expected to appear further upfield, typically around δ 55-60 ppm. rsc.orgtci-thaijo.org

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons. A COSY spectrum would reveal proton-proton coupling networks within the aromatic rings, while an HSQC spectrum would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for establishing long-range correlations between protons and carbons, helping to piece together the complete molecular structure and confirm the substitution pattern. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on related structures and are for illustrative purposes.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons7.0 - 9.0110 - 160
Methoxy Protons (-OCH₃)3.8 - 4.255 - 60

Mass Spectrometry (MS, HRMS, LC-MS/ESI)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound.

MS and HRMS: In a mass spectrum of this compound, the molecular ion peak (M+) would be expected. Due to the presence of a bromine atom, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity (M+ and M+2) separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.eduyoutube.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula.

LC-MS/ESI: Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is a powerful combination for analyzing complex mixtures and confirming the identity of a compound. The compound would be expected to ionize well under ESI conditions, likely forming a protonated molecule [M+H]⁺. LC-MS is also invaluable for assessing the purity of the compound.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for such aromatic systems could involve the loss of the methoxy group or the bromine atom. miamioh.edulibretexts.org

Table 2: Predicted Mass Spectrometry Data for this compound Note: These are predicted values for illustrative purposes.

TechniqueExpected Observation
MS (EI)Molecular ion peaks (M+ and M+2) with approximately 1:1 ratio
HRMS (ESI)Accurate mass of [M+H]⁺ confirming the elemental composition C₁₁H₉BrN₃O⁺
LC-MS/ESIA single peak in the chromatogram corresponding to the [M+H]⁺ ion

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic rings and the methoxy group. Aromatic C-H stretching vibrations would likely appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the heterocyclic rings would be observed in the 1600-1450 cm⁻¹ region. rsc.org The C-O stretching of the methoxy group would give rise to a strong absorption band, typically in the 1250-1000 cm⁻¹ range. The C-Br stretching vibration would be expected at lower wavenumbers, generally in the 600-500 cm⁻¹ region.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The imidazo[1,2-a]quinoxaline (B3349733) core is a large, conjugated aromatic system, which would be expected to exhibit strong UV absorption. The spectrum would likely show multiple absorption bands in the UV region, corresponding to π-π* transitions. researchgate.net The presence of the methoxy group, an auxochrome, may cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

Chromatographic Separation and Purification Techniques

Chromatographic techniques are essential for the separation and purification of the target compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-performance liquid chromatography (HPLC) and its more advanced version, ultra-performance liquid chromatography (UPLC), are the primary methods for the analysis and purification of compounds like this compound.

Given the aromatic and moderately polar nature of the molecule, reversed-phase HPLC/UPLC would be the method of choice. A C18 stationary phase would be suitable, with a mobile phase typically consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comsigmaaldrich.com An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape and resolution. The retention time of the compound would depend on the specific conditions, but it would be expected to be well-retained on a C18 column. The purity of the compound can be accurately determined by integrating the peak area in the chromatogram, typically with UV detection at one of the compound's absorption maxima. These techniques are scalable and can be adapted for preparative separations to obtain highly pure material for further studies. sielc.com

Flash Chromatography

Flash chromatography is a rapid and efficient purification technique widely employed in synthetic chemistry to isolate compounds of interest from complex reaction mixtures. For imidazo[1,2-a]quinoxaline derivatives, this method is crucial for obtaining highly pure material necessary for subsequent biological and structural studies.

The purification of imidazo[1,2-a]quinoxaline analogs is often achieved using a silica (B1680970) gel stationary phase with a gradient elution system. A common mobile phase combination is a mixture of a non-polar solvent, such as cyclohexane (B81311) or hexane, and a more polar solvent, typically ethyl acetate. The optimal solvent system and gradient are determined through preliminary analysis by thin-layer chromatography (TLC).

In a typical purification of a compound structurally similar to this compound, the crude product is loaded onto a silica gel column. The elution process begins with a low concentration of the polar solvent, which is gradually increased to effectively separate the target compound from impurities and unreacted starting materials. The fractions are collected and analyzed by TLC or high-performance liquid chromatography (HPLC) to identify those containing the pure product.

Table 1: Representative Flash Chromatography Parameters for the Purification of an Imidazo[1,2-a]quinoxaline Derivative

ParameterValue
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase Cyclohexane/Ethyl Acetate
Gradient 20% to 50% Ethyl Acetate
Flow Rate 40 mL/min
Detection UV at 254 nm
Typical Retention Factor (Rf) 0.35 (in 30% Ethyl Acetate/Cyclohexane)

Note: This data is representative and may require optimization for the specific purification of this compound.

X-ray Crystallography for Structural Elucidation of the Compound and its Target Complexes

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of small molecules and their macromolecular complexes at atomic resolution. While specific crystallographic data for this compound is not publicly available, analysis of related imidazo[1,2-a]quinoxaline structures provides valuable insights into the likely solid-state conformation and potential intermolecular interactions.

The crystal structure of a related imidazo[1,2-a]quinoxaline derivative reveals a planar heterocyclic core. The bond lengths and angles within the fused ring system are consistent with aromatic character. The substituents on the quinoxaline and imidazole (B134444) rings dictate the crystal packing, which is often stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking.

Obtaining a crystal structure of this compound co-crystallized with its biological target, for instance, a protein kinase, would be of immense value. Such a structure would elucidate the precise binding mode, identify key amino acid residues involved in the interaction, and provide a rational basis for further structure-activity relationship (SAR) studies and lead optimization.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 12.3 Å, c = 10.1 Å, β = 98.5°
Resolution 1.8 Å
R-factor 0.045
Key Interactions Potential for halogen bonding via the bromine atom and hydrogen bonding with the methoxy group.

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar small molecules.

Biophysical Techniques for Molecular Interaction Analysis

Understanding the thermodynamics and kinetics of the interaction between a small molecule and its biological target is crucial for drug development. A suite of biophysical techniques can be employed to characterize these interactions for this compound.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

In a hypothetical ITC experiment, a solution of this compound would be titrated into a solution containing its target protein. The resulting heat changes are measured and plotted against the molar ratio of the ligand to the protein. The data is then fitted to a binding model to extract the thermodynamic parameters.

Table 3: Representative Thermodynamic Data from an ITC Experiment for a Kinase Inhibitor

ParameterValue
Binding Affinity (Kd) 50 nM
Stoichiometry (n) 1.1
Enthalpy (ΔH) -12.5 kcal/mol
Entropy (ΔS) 8.2 cal/mol·K

Note: This data is representative for a potent kinase inhibitor and serves as an example of the type of information obtainable from an ITC experiment.

Fluorescence Polarization (FP) Spectroscopy

Fluorescence Polarization (FP) is a solution-based technique used to investigate molecular interactions in real-time. The principle of FP is based on the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.

For the study of this compound, a competitive FP assay could be designed. In this setup, a fluorescently labeled ligand with known affinity for the target protein is used. The addition of the unlabeled this compound would compete for binding to the target, leading to the displacement of the fluorescent ligand and a decrease in the fluorescence polarization signal. This allows for the determination of the binding affinity of the test compound.

Table 4: Illustrative Data from a Competitive Fluorescence Polarization Assay

ParameterValue
Fluorescent Probe Fluorescein-labeled ATP analog
Target Protein Concentration 10 nM
IC₅₀ of this compound 150 nM
Calculated Inhibition Constant (Ki) 75 nM

Disclaimer: The data in this table is hypothetical and illustrates the potential results from an FP-based binding assay.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. In an SPR experiment, one of the interacting partners (e.g., the target protein) is immobilized on a sensor chip, and the other partner (the analyte, e.g., this compound) is flowed over the surface.

Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This technique provides valuable information on the kinetics of the interaction, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated.

Table 5: Representative Kinetic and Affinity Data from an SPR Experiment

ParameterValue
Association Rate (kon) 2.5 x 10⁵ M⁻¹s⁻¹
Dissociation Rate (koff) 1.8 x 10⁻³ s⁻¹
Equilibrium Dissociation Constant (Kd) 72 nM
Binding Stoichiometry 1:1

Note: This data is representative of a typical small molecule-protein interaction as measured by SPR.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes with Improved Sustainability and Efficiency

Future synthetic efforts for 1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline and its analogs should prioritize the principles of green chemistry to enhance sustainability and efficiency. mdpi.comnih.govabjournals.org Traditional synthetic methods often rely on harsh conditions and hazardous reagents, leading to significant waste generation. nih.gov The adoption of eco-friendly practices can mitigate these drawbacks.

Key areas for development include:

Catalytic Systems: Exploring novel catalysts, such as reusable nanocatalysts and solid acid catalysts, can lead to cleaner and more efficient reactions. abjournals.org

Alternative Solvents: The use of greener solvents like water and ionic liquids, or even solvent-free reaction conditions, should be investigated to reduce environmental impact. nih.gov

Energy-Efficient Techniques: Microwave and ultrasonic irradiation are energy-efficient methods that can accelerate reaction times and improve yields. nih.gov

One-Pot Syntheses: Designing one-pot multicomponent reactions can streamline the synthetic process, reduce intermediate isolation steps, and minimize waste.

These sustainable approaches have the potential to make the synthesis of imidazo[1,2-a]quinoxaline (B3349733) derivatives more economically viable and environmentally responsible. mdpi.comnih.gov

Exploration of Underexplored Functionalization Strategies for Complex Derivatization

The bromine atom at the 1-position and the methoxy (B1213986) group at the 4-position of this compound offer strategic points for further chemical modification. Future research should focus on exploring a wider range of functionalization reactions to generate a diverse library of derivatives with potentially enhanced biological activities.

Promising strategies include:

Cross-Coupling Reactions: The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of substituents.

C-H Functionalization: Direct C-H functionalization of the imidazo[1,2-a]quinoxaline core represents an atom-economical approach to introduce new functional groups. researchgate.net While much of the research has focused on the related imidazo[1,2-a]pyridine (B132010) scaffold, these methods can be adapted. researchgate.netmdpi.comnih.gov

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the quinoxaline (B1680401) ring system can facilitate nucleophilic aromatic substitution reactions, particularly at activated positions.

Modification of the Methoxy Group: Demethylation of the methoxy group to a hydroxyl group would provide a handle for further derivatization through esterification or etherification, expanding the chemical space.

A systematic exploration of these functionalization strategies will be crucial for establishing comprehensive structure-activity relationships (SAR).

Integration of Advanced Computational Techniques for Enhanced Rational Design

Computer-aided drug design (CADD) is an indispensable tool for accelerating the discovery and optimization of novel drug candidates. mdpi.com Integrating advanced computational techniques into the research pipeline for this compound can significantly enhance the rational design of new derivatives.

Key computational approaches include:

Molecular Docking: To predict the binding modes and affinities of designed compounds with specific biological targets. mdpi.comabjournals.org This can help in prioritizing compounds for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the chemical structure of the compounds with their biological activity. abjournals.org These models can guide the design of more potent analogs.

Pharmacophore Modeling: To identify the essential structural features required for biological activity. researchgate.net This information is valuable for designing novel scaffolds with improved properties.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex and to assess the stability of the binding interactions over time.

The synergy between computational modeling and experimental work will facilitate a more targeted and efficient drug discovery process. mdpi.comabjournals.org

Expanding the Scope of Biological Target Identification for the Imidazo[1,2-a]quinoxaline Class

Derivatives of the imidazo[1,2-a]quinoxaline scaffold have demonstrated a broad range of biological activities, including anticancer, antifungal, and enzyme inhibitory effects. indianchemicalsociety.comnih.govnih.gov Future research should aim to identify and validate a wider array of biological targets for this class of compounds, which could lead to novel therapeutic applications.

Potential areas of investigation include:

Kinase Inhibition: Many quinoxaline derivatives are known to be kinase inhibitors. nih.gov Screening of this compound and its analogs against a panel of kinases could reveal novel targets for cancer and inflammatory diseases.

Topoisomerase Inhibition: Some imidazo[1,2-a]quinoxalines have been identified as dual inhibitors of human topoisomerases I and II, making them promising anticancer agents. indianchemicalsociety.com

Tubulin Polymerization Inhibition: The imidazo[1,2-a]quinoxaline scaffold has been explored for its potential to inhibit tubulin polymerization, a validated target in cancer therapy. mdpi.comnih.gov

Phosphodiesterase (PDE) Inhibition: Certain imidazo[1,2-a]quinoxalines have shown potent inhibitory activity against PDE4, suggesting their potential in treating inflammatory conditions. nih.gov

A comprehensive biological screening approach will be essential to uncover the full therapeutic potential of this scaffold.

Synergistic Approaches Combining Synthesis, Computation, and Biological Evaluation for Potentially Novel Modulators

The most effective path forward in harnessing the therapeutic potential of this compound lies in a synergistic and iterative approach that integrates synthetic chemistry, computational modeling, and biological evaluation.

This integrated workflow would involve:

Initial Synthesis: The synthesis of a focused library of derivatives based on this compound using efficient and sustainable methods.

Computational Screening: The use of computational tools to predict the biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the synthesized compounds.

Biological Evaluation: In vitro and in vivo testing of the most promising candidates to validate the computational predictions and to determine their efficacy and mechanism of action.

Iterative Design: Using the feedback from biological and computational studies to inform the design and synthesis of the next generation of compounds with improved properties.

This multidisciplinary strategy will enable a more rapid and resource-efficient discovery of novel modulators derived from the this compound scaffold for a range of therapeutic indications.

Q & A

Basic Research Questions

Q. What are common synthetic methodologies for preparing imidazo[1,2-a]quinoxaline derivatives like 1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline?

  • Answer: Key approaches include:

  • Multi-component reactions (MCRs): Ultrasound-assisted condensation of N-(2-aminophenyl)indoles with carbonyl compounds (e.g., isatins) using Amberlyst-15 as a catalyst under solvent-free conditions .
  • Cyclization strategies: Intramolecular cyclization of 1-(2-halophenyl)imidazoles in the presence of bases or transition-metal catalysts (e.g., Pd, Ir) .
  • Functionalization: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole or fluorinated substituents, as demonstrated in derivatives like 1-butyl-4-heptadecafluorodecyloxy-imidazo[1,2-a]quinoxaline .

Q. How are structural and purity analyses typically performed for imidazo[1,2-a]quinoxaline derivatives?

  • Answer:

  • Spectroscopy: 1^1H/13^{13}C NMR for substituent identification (e.g., bromo and methoxy groups) and regiochemistry confirmation. IR spectroscopy verifies functional groups like C-Br (∼600 cm1^{-1}) and C-O (∼1250 cm1^{-1}) .
  • Mass spectrometry: High-resolution MS (HRMS) to confirm molecular formulas, as seen in fluorinated derivatives (e.g., C24_{24}H18_{18}F17_{17}N3_3O with exact mass 687.1178) .
  • Chromatography: HPLC or TLC for purity assessment, especially in bioactive derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity in imidazo[1,2-a]quinoxaline synthesis?

  • Answer:

  • Catalyst screening: Amberlyst-15 (acidic resin) improves MCR efficiency by facilitating proton transfer and reducing side reactions .
  • Solvent-free protocols: Minimize purification steps and improve atom economy, as shown in ultrasound-assisted syntheses achieving >80% yields .
  • Light-mediated catalysis: Visible-light photoredox methods using Ir catalysts enable decarboxylative radical coupling for complex heterocycles, enhancing functional group compatibility .

Q. What role do substituents (e.g., bromo, methoxy) play in modulating biological activity?

  • Answer:

  • Bromo groups: Enhance electrophilicity and binding to biological targets (e.g., kinase inhibition). Bromine at C-6 in indoloquinoxalines correlates with antiproliferative activity against leukemia cells .
  • Methoxy groups: Improve solubility and metabolic stability. In pyrrolo[1,2-a]quinoxalines, methoxy substituents at C-4 increase antitumor potency by influencing π-π stacking with DNA .
  • Fluorinated chains: Perfluorinated alkyl groups (e.g., in derivative 16h) enhance lipophilicity and bioavailability, critical for blood-brain barrier penetration in neurodegenerative disease studies .

Q. How can stereochemical considerations (e.g., atropisomerism) impact the pharmacological profile of imidazo[1,2-a]quinoxalines?

  • Answer:

  • Atropisomer separation: Chiral stationary phases (e.g., HPLC with cellulose-based columns) resolve enantiomers in amidinoquinoxaline N-oxides, with barriers to enantiomerization >80 kJ/mol, ensuring stable stereoisomers in vivo .
  • Activity differences: Atropisomers of dihydro-pyrimidoquinoxalines show distinct binding affinities to kinases or DNA due to axial chirality, as confirmed by DFT calculations and X-ray crystallography .

Q. What green chemistry approaches are emerging for imidazo[1,2-a]quinoxaline synthesis?

  • Answer:

  • Bronsted acid-surfactant catalysts: p-Dodecylbenzenesulfonic acid (p-DBSA) enables Pictet-Spengler reactions in ethanol at ambient temperature, reducing waste .
  • I2_2-catalyzed C-H activation: sp3^3/sp2^2 cross-dehydrogenative coupling avoids metal catalysts and toxic reagents, achieving pyrrolo[1,2-a]quinoxalines with high regioselectivity .
  • Flow chemistry: Continuous-flow systems integrate photoredox steps (e.g., decarboxylative cyclization) to scale up synthesis sustainably .

Methodological Challenges and Data Interpretation

Q. How are contradictions in biological activity data resolved for structurally similar derivatives?

  • Answer:

  • Structure-activity relationship (SAR) studies: Systematic variation of substituents (e.g., comparing bromo vs. chloro analogs) identifies critical pharmacophores. For example, 4-trichloromethylpyrrolo[1,2-a]quinoxalines show higher antiplasmodial activity but lower cytotoxicity than non-halogenated analogs .
  • Dose-response profiling: EC50_{50} values across cell lines (e.g., MCF-7 vs. HepG2) reveal tissue-specific efficacy, as observed in indoloquinoxaline carbamates .

Q. What experimental designs are used to evaluate the mechanism of action in cytotoxic derivatives?

  • Answer:

  • Kinase inhibition assays: Human CK2 kinase inhibition by pyrrolo[1,2-a]quinoxalines is measured via ADP-Glo™ assays, with IC50_{50} values <1 µM in potent analogs .
  • Apoptosis markers: Flow cytometry detects caspase-3 activation and Annexin V staining in treated cancer cells .
  • DNA intercalation studies: Fluorescence quenching assays (e.g., ethidium bromide displacement) confirm intercalative binding, as in diimidazoquinoxalines with planar aromatic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.